methyl 1-[2-hydroxy-3-[3-[[methyl(pyridin-3-ylmethyl)amino]methyl]phenoxy]propyl]piperidine-4-carboxylate
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Overview
Description
Methyl 1-[2-hydroxy-3-[3-[[methyl(pyridin-3-ylmethyl)amino]methyl]phenoxy]propyl]piperidine-4-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by its intricate structure, which includes a piperidine ring, a phenoxy group, and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-[2-hydroxy-3-[3-[[methyl(pyridin-3-ylmethyl)amino]methyl]phenoxy]propyl]piperidine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Attachment of the Phenoxy Group: The phenoxy group is introduced via a nucleophilic substitution reaction, where a phenol derivative reacts with a suitable leaving group on the piperidine ring.
Incorporation of the Pyridine Moiety: The pyridine moiety is attached through a coupling reaction, often facilitated by a palladium catalyst.
Final Esterification: The final step involves esterification to introduce the methyl ester group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[2-hydroxy-3-[3-[[methyl(pyridin-3-ylmethyl)amino]methyl]phenoxy]propyl]piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the ester to an alcohol.
Substitution: The phenoxy and pyridine groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the ester group may produce an alcohol.
Scientific Research Applications
Methyl 1-[2-hydroxy-3-[3-[[methyl(pyridin-3-ylmethyl)amino]methyl]phenoxy]propyl]piperidine-4-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 1-[2-hydroxy-3-[3-[[methyl(pyridin-3-ylmethyl)amino]methyl]phenoxy]propyl]piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-[2-hydroxy-3-[3-[[methyl(pyridin-2-ylmethyl)amino]methyl]phenoxy]propyl]piperidine-4-carboxylate
- Methyl 1-[2-hydroxy-3-[3-[[methyl(pyridin-4-ylmethyl)amino]methyl]phenoxy]propyl]piperidine-4-carboxylate
Uniqueness
Methyl 1-[2-hydroxy-3-[3-[[methyl(pyridin-3-ylmethyl)amino]methyl]phenoxy]propyl]piperidine-4-carboxylate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
methyl 1-[2-hydroxy-3-[3-[[methyl(pyridin-3-ylmethyl)amino]methyl]phenoxy]propyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O4/c1-26(16-20-6-4-10-25-14-20)15-19-5-3-7-23(13-19)31-18-22(28)17-27-11-8-21(9-12-27)24(29)30-2/h3-7,10,13-14,21-22,28H,8-9,11-12,15-18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZVYTPDTEDQNRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)OCC(CN2CCC(CC2)C(=O)OC)O)CC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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